methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic substitution reaction of 4-chloropyrimidine with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride . This reaction is carried out under inert conditions using diisopropyl ether as the solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-promoted methods to reduce reaction time and increase yield. For example, the reaction time can be decreased from 69 hours to 90 minutes, and the overall yield can be improved from 18.5% to 21% through process optimization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Rilpivirine: An antiviral agent used in the treatment of HIV-1.
Aminopyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
What sets methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and potency in various applications .
Properties
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-6-4-8(5-7(2)9(6)16)11(18,10(17)19-3)12(13,14)15/h4-5,18H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYVGGNIPYOQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C(=O)OC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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